Home > Products > Building Blocks P12584 > Methyl 4-methylpiperidine-4-carboxylate
Methyl 4-methylpiperidine-4-carboxylate - 892493-16-2

Methyl 4-methylpiperidine-4-carboxylate

Catalog Number: EVT-1714379
CAS Number: 892493-16-2
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Arecoline

Compound Description: Arecoline is a natural alkaloid found in the areca nut. It is a known psychoactive stimulant with various pharmacological effects. []

Relevance: Methyl 4-methylpiperidine-4-carboxylate shares a significant structural similarity with arecoline. The core piperidine ring, with a methyl substituent at the 4-position, is present in both compounds. The key difference lies in the ester group at the 4-position of methyl 4-methylpiperidine-4-carboxylate, while arecoline features a methyl ester group directly attached to the nitrogen atom. The paper describes the synthesis of methyl 4-(4-chlorophenyl)-1-methylpiperidine-4-carboxylate from arecoline by reacting it with 4-chlorophenylmagnesium bromide. This reaction highlights the close structural relationship between the two compounds. []

Methyl 1H-benzimidazole-5-carboxylate derivatives

Compound Description: This class of compounds was synthesized and explored for their potential antibacterial activity. Modifications involved substituting the second position of the benzimidazole ring with 4-methylpiperidinyl groups. []

Relevance: While structurally distinct from methyl 4-methylpiperidine-4-carboxylate, these derivatives incorporate the 4-methylpiperidinyl group. This suggests that the researchers recognized the potential biological significance of this specific structural motif, prompting its incorporation into different chemical scaffolds. Both the target compound, methyl 4-methylpiperidine-4-carboxylate, and the derivatives utilize the 4-methylpiperidine moiety, showcasing its potential relevance in medicinal chemistry. []

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate

Compound Description: This compound serves as a critical intermediate in synthesizing CP-690550, a potent protein tyrosine kinase Jak3 inhibitor. The molecule features a tert-butyl carbamate protecting group on the nitrogen atom, crucial for its role in the multi-step synthesis. []

Relevance: Both this compound and methyl 4-methylpiperidine-4-carboxylate share the fundamental 4-methylpiperidine ring system. Notably, both possess a carbonyl group at the 4-position of the ring, although in different oxidation states: a ketone in tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and an ester in methyl 4-methylpiperidine-4-carboxylate. This structural similarity, along with its role in medicinal chemistry, makes it relevant for comparison. []

N-Methyl-4-piperidine carboxylate

Compound Description: This compound is a key starting material used in the synthesis of alcaftadine, a histamine H1 receptor antagonist. It is structurally similar to methyl 4-methylpiperidine-4-carboxylate, with the key difference being the location of the methyl group. []

Relevance: This compound and methyl 4-methylpiperidine-4-carboxylate are closely related, both belonging to the piperidine carboxylic acid class. They share the same core structure, with the only difference being the position of a single methyl group. This minor structural variation highlights the subtle changes that can be explored in medicinal chemistry to fine-tune a molecule's properties. []

(2R,4R)-4-Methyl-2-ethyl nipecotate

Compound Description: This compound serves as a crucial starting material in the synthesis of an argatroban intermediate. Argatroban is a potent and specific thrombin inhibitor. The stereochemistry at positions 2 and 4 is critically important for its biological activity. []

Relevance: (2R,4R)-4-Methyl-2-ethyl nipecotate is structurally related to methyl 4-methylpiperidine-4-carboxylate as they both share the 4-methylpiperidine core. The key difference lies in the additional ethyl ester substituent at the 2-position in (2R,4R)-4-Methyl-2-ethyl nipecotate. This additional substituent likely influences the molecule's binding affinity and selectivity for its target. The shared core structure makes it relevant in understanding the structure-activity relationships of piperidine-based compounds. []

Methyl piperidine-4-carboxylate

Compound Description: This compound is the starting material in the synthesis of 1-Benzylpiperidine-4-carboxaldehyde, a key intermediate in the synthesis of donepezil hydrochloride. Donepezil hydrochloride is a centrally acting reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. []

Relevance: This compound is a direct structural analog of methyl 4-methylpiperidine-4-carboxylate, lacking only the methyl group at the 4-position of the piperidine ring. This close structural similarity highlights the importance of even minor modifications in medicinal chemistry. The absence of the methyl group in methyl piperidine-4-carboxylate could significantly alter its pharmacological properties compared to methyl 4-methylpiperidine-4-carboxylate. []

Ethyl(2R-trans)-4-methylpiperidine-2-carboxylate

Compound Description: This compound is a key starting material in the synthesis of a series of pipecolic acid derivatives with antithrombin activity. The defined stereochemistry at the 2-position is crucial for its biological activity. []

Relevance: This compound shares the 4-methylpiperidine core structure with methyl 4-methylpiperidine-4-carboxylate. The key difference lies in the presence of an ethyl ester substituent at the 2-position and the specific (2R-trans) stereochemistry. This comparison highlights the impact of stereochemistry on biological activity and the versatility of the 4-methylpiperidine scaffold in drug design. []

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

Compound Description: This compound is a key intermediate in synthesizing potent narcotic analgesics like remifentanil and novel fentanyl analogs. The presence of the 1-oxopropyl group on the phenyl ring plays a crucial role in its biological activity. []

Relevance: This compound shares the core structure of a 4-substituted piperidine-4-carboxylate with methyl 4-methylpiperidine-4-carboxylate. While the substituent at the 4-position differs significantly, the shared core structure makes it relevant for comparison. It highlights the diversity of substituents that can be attached to the piperidine ring, leading to a wide range of pharmacological activities. []

Overview

Methyl 4-methylpiperidine-4-carboxylate is a synthetic organic compound characterized by a piperidine ring with a carboxylate group and a methyl substituent. This compound is significant in medicinal chemistry due to its potential applications in drug synthesis and development. It is classified under piperidine derivatives, which are widely used in pharmaceuticals for their diverse biological activities.

Source and Classification

Methyl 4-methylpiperidine-4-carboxylate can be sourced from various chemical suppliers, including Thermo Scientific, which lists it as a reagent for several chemical reactions. It falls under the category of piperidine derivatives, specifically as an ester of piperidine-4-carboxylic acid. Piperidines are cyclic amines that often serve as building blocks in the synthesis of various bioactive compounds.

Synthesis Analysis

Methods

The synthesis of methyl 4-methylpiperidine-4-carboxylate typically involves several steps:

  1. Starting Material: The synthesis often begins with 4-methyl-2-picolinic acid or related precursors.
  2. Hydrogenation: The initial step may include hydrogenation reactions to reduce the corresponding nitrile or other functional groups into amines or carboxylic acids.
  3. Esterification: The carboxylic acid is then esterified with methanol to form the methyl ester. This process can involve the use of acid catalysts to facilitate the reaction.
  4. Crystallization: The product is purified through crystallization techniques to isolate the desired methyl ester from by-products and unreacted materials.

Technical details regarding specific reaction conditions, such as temperature, pressure, and catalysts used (e.g., palladium on carbon), are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Methyl 4-methylpiperidine-4-carboxylate has a molecular formula of C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. The structure features:

  • A piperidine ring (a six-membered ring containing one nitrogen atom).
  • A methyl group attached to the fourth carbon of the piperidine ring.
  • A carboxylate group (–COOCH₃) at the same carbon position.

The compound's three-dimensional structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its stereochemistry and conformational preferences .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl 4-methylpiperidine-4-carboxylate participates in various chemical reactions:

  1. C-H Activation: It serves as a reactant in C-2 arylation of piperidines through directed transition metal-catalyzed sp³ C-H activation, which allows for the introduction of aryl groups into the piperidine structure.
  2. Synthesis of Bioactive Compounds: This compound acts as a precursor in synthesizing antitubercular agents and aminopyrazine inhibitors, showcasing its utility in medicinal chemistry .

The reaction conditions, including solvent choice and catalyst type, significantly influence yields and selectivity in these transformations.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from methyl 4-methylpiperidine-4-carboxylate largely depends on their biological targets. For instance:

  • In the context of antitubercular agents, these compounds may inhibit specific enzymes or pathways essential for bacterial growth.
  • The mechanism typically involves binding to active sites on target proteins, leading to inhibition of their function.

Quantitative data regarding binding affinities or inhibitory constants can be obtained through biochemical assays, contributing to understanding their pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.

Chemical Properties

  • Boiling Point: Approximately 190 °C under standard atmospheric pressure.
  • Stability: Stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.

These properties are essential for determining suitable storage conditions and handling procedures during laboratory work .

Applications

Methyl 4-methylpiperidine-4-carboxylate finds applications primarily in:

  1. Pharmaceutical Development: Used as a building block for synthesizing various drugs, including those targeting infectious diseases.
  2. Chemical Research: Serves as an intermediate in organic synthesis, particularly in developing new piperidine derivatives with potential therapeutic effects.
Synthetic Methodologies for Methyl 4-Methylpiperidine-4-Carboxylate

Transition Metal-Catalyzed C–H Activation Strategies

Transition metal-catalyzed C–H functionalization has emerged as a powerful strategy for the direct modification of piperidine scaffolds, enabling streamlined access to complex molecules like methyl 4-methylpiperidine-4-carboxylate. These approaches typically leverage the innate reactivity of C–H bonds adjacent to nitrogen or carbonyl groups, bypassing traditional multi-step derivatization.

Palladium-catalyzed arylation represents a particularly effective method for introducing aromatic substituents at the C2 position of pre-functionalized piperidine carboxylates. As demonstrated in CN103524401A, methyl piperidine-4-carboxylate undergoes directed ortho-C–H arylation when treated with aryl halides in the presence of palladium acetate (5 mol%) and specialized phosphine ligands (e.g., XPhos or SPhos) in toluene at elevated temperatures (80-110°C) . This reaction capitalizes on the carboxylate's ability to direct metallation to the adjacent position, enabling the installation of aryl groups prior to quaternary center formation. Similarly, nickel catalysis offers a cost-effective alternative for C–H functionalization steps in the synthetic sequence. Raney nickel, under hydrogen atmospheres (30-50 bar), facilitates reductive transformations critical for constructing the saturated piperidine ring from pyridine precursors – a key step observed in the synthesis of related 4-methylpiperidine frameworks [10].

Table 1: Metal Catalysts in C–H Functionalization for Piperidine Intermediates

Catalyst SystemSubstrateReaction TypeKey ConditionsApplication Relevance
Pd(OAc)₂/XPhosMethyl piperidine-4-carboxylateC2-ArylationToluene, 110°C, 24hIntroduces aryl groups at C2 prior to quaternization
Raney Nickel/H₂4-MethylpyridineHydro-reductionH₂ (50 bar), 100°C, 7.5hCore piperidine ring formation [10]
PtO₂ (Adams' catalyst)Enamide intermediatesAsymmetric hydrogenationEthanol, rt-60°C, H₂ pressureStereoselective reduction for chiral centers

The strategic application of these catalytic methods allows for late-stage diversification of the piperidine ring and can significantly reduce the total step count compared to classical functionalization sequences. However, challenges remain in achieving high regioselectivity for C–H activation at the crowded C4 position adjacent to the quaternary methyl group in the target molecule, necessitating careful ligand design and steric modulation.

Asymmetric Hydrogenation Techniques for Stereoselective Synthesis

Constructing the stereodefined quaternary carbon center at C4 of the piperidine ring represents the pivotal challenge in synthesizing enantiomerically pure methyl 4-methylpiperidine-4-carboxylate. Asymmetric hydrogenation has emerged as the most efficient solution, leveraging chiral catalysts to differentiate prochiral faces of enamide or enolate precursors.

The hydrogenation of sterically demanding cyclic enamides constitutes a particularly robust approach. As detailed in CN103896826A, tetrasubstituted enamide precursors, protected as N-Boc or N-Cbz derivatives, undergo hydrogenation using Rh(I) complexes with chiral diphosphine ligands (e.g., (R,R)-Et-DuPhos or (S)-BINAP) at moderate hydrogen pressures (4-10 atm) in ethanol or methanol solvents [3]. This transformation achieves exceptional enantiomeric excesses (typically >95% ee) by precisely controlling the approach of hydrogen to the prochiral double bond through steric and electronic modulation by the chiral ligand. The choice of protecting group significantly influences both reactivity and selectivity; tert-butoxycarbonyl (Boc) groups generally provide superior results compared to benzyl-type protections due to reduced catalyst poisoning and optimal substrate conformation.

Complementary strategies employ chiral auxiliaries in temporary substrate modification. The incorporation of (R)-1-phenylethylamine via reductive amination of ketone precursors (as described in the same patent) establishes chiral induction before cyclization or hydrogenation steps [3]. Subsequent auxiliary removal via hydrogenolysis (using Pd/C or Pd(OH)₂ under H₂ atmosphere) then furnishes the enantiomerically enriched free amine, which can be further elaborated to the target ester. This auxiliary-mediated approach offers flexibility in accessing both enantiomers of the target molecule by switching the chiral auxiliary's configuration, though it adds two steps (attachment and removal) to the synthetic sequence.

Multi-Step Pathways Involving Hydro-Reduction and Esterification

Classical multi-step synthesis remains indispensable for large-scale production of methyl 4-methylpiperidine-4-carboxylate, typically starting from readily available heterocyclic precursors like picolines or pyridine carboxylates. These routes strategically combine reduction, protection, functional group interconversion, and eventually, quaternary center formation.

A representative pathway involves 4-methylpyridine-2-carboxylic acid as the starting material. According to CN103524401A, this compound undergoes catalytic hydrogenation (Raney Ni, 100°C, 50 bar H₂) in aqueous medium to afford racemic 4-methylpiperidine-2-carboxylic acid as the initial reduction product [10]. Subsequent protection of the nitrogen (typically as Boc or Cbz derivatives) is essential before esterification to prevent lactam formation. The esterification step is optimally performed using thionyl chloride (SOCl₂) as both the activating agent and solvent, followed by quenching with anhydrous methanol at controlled temperatures (0-5°C) to yield methyl 4-methylpiperidine-2-carboxylate with minimal racemization [5]. The critical quaternary center is then introduced at C4 via alkylation with methyl iodide under strong base conditions (e.g., lithium diisopropylamide, LDA, in THF at -78°C), exploiting the acidity of the C4 proton alpha to both the ester carbonyl and the piperidine nitrogen.

Table 2: Key Steps in Multi-Step Synthesis Optimization

Synthetic StepReagents/ConditionsCritical ParametersYield Range
HydrogenationRaney Ni, H₂ (50 bar), H₂O, 100°C, 7.5hCatalyst activity maintenance, pH control85-92%
N-Protection(Boc)₂O, Et₃N, CH₂Cl₂, rtExclusion of moisture, stoichiometric control90-96%
EsterificationSOCl₂ (neat), reflux; then MeOH, 0°CStrict temperature control during MeOH addition88-94%
C4-MethylationLDA, THF, -78°C → CH₃I, warm to rtCryogenic conditions, anhydrous environment65-78%

An alternative approach described in CN108047125A employs trans-4-methylpiperidine-2-carboxylic acid hydrochloride as the starting material. After freebasing with potassium carbonate in water, the carboxylic acid is activated using thionyl chloride in methyl tert-butyl ether (MTBE) and subsequently esterified with ethanol, though methanol substitution directly affords the methyl ester [5]. This route benefits from the commercial availability of certain piperidine carboxylic acid hydrochlorides and circumvents the need for the challenging C4 alkylation step, though it requires resolution of the racemic trans-amino acid precursor.

Chiral Resolution Approaches Using Amygdalic Acid and Tartrates

For racemic mixtures of methyl 4-methylpiperidine-4-carboxylate or its carboxylic acid precursors, diastereomeric salt resolution remains a viable industrial option, particularly when asymmetric catalysis fails to deliver sufficient stereoselectivity or when cost constraints prohibit precious metal catalysts.

L-Tartaric acid represents the most effective resolving agent for separating the enantiomers of trans-4-methylpiperidine-2-carboxylic acid precursors. As detailed in CN108047125A, treating the racemic carboxylic acid with 0.5 equivalents of L-tartaric acid in ethanol/water mixtures (4:1 v/v) induces selective crystallization of the less soluble (2R,4R)-diastereomeric salt [5]. The critical parameters governing success include:

  • Stoichiometry: Precise 0.5:1 (tartaric acid: racemic amine) molar ratio to avoid acid salt formation
  • Solvent Composition: Ethanol/water ratio (typically 3:1 to 5:1) dramatically impacts solubility differentials
  • Crystallization Rate: Slow cooling (0.1-0.5°C/min) from saturation temperature to room temperature maximizes enantiopurity
  • Seeding: Introduction of authentic (2R,4R)-tartrate crystals during crystallization enhances yield and ee

Following isolation via filtration and thorough washing with cold ethanol, the purified diastereomeric salt is dissociated using aqueous sodium hydroxide (2N) to liberate the free (2R,4R)-4-methylpiperidine-2-carboxylic acid. Subsequent esterification under standard conditions (SOCl₂/MeOH) then delivers enantiopure methyl ester. The mother liquor, enriched in the (2S,4S)-enantiomer, can be racemized (e.g., via heating with aldehydes to form Schiff bases) and recycled, significantly improving overall process efficiency and minimizing waste.

Alternative resolving agents include (-)-di-p-toluoyl-D-tartaric acid (DPTTA) and (R)-(-)-mandelic acid (amygdalic acid). DPTTA offers enhanced solubility differences in acetone/water systems for certain piperidine derivatives, while mandelic acid provides cost advantages and simpler recovery protocols, albeit often with slightly lower enantioselectivity (85-90% ee vs. >98% ee achievable with tartaric acid) [3]. The choice between these agents depends on substrate solubility, desired ee, and the availability of recycling infrastructure for the resolving agent.

Green Chemistry Innovations in Scalable Production

Advancements in sustainable process chemistry have significantly impacted the synthesis of methyl 4-methylpiperidine-4-carboxylate, focusing on catalyst recovery, solvent reduction, and energy efficiency. These innovations address both economic and environmental imperatives for large-scale pharmaceutical manufacturing.

Aqueous-phase catalytic hydrogenation stands out as a major green advancement. Traditional reductions of pyridine derivatives required organic solvents (e.g., toluene, acetic acid) and high catalyst loadings. Modern protocols, as referenced in the hydrogenation of 4-methylpyridine, utilize water as the sole solvent with stabilized heterogeneous catalysts (e.g., Ru-modified Ni catalysts), achieving near-quantitative conversions (99% yield) under moderate conditions (100°C, 40 bar H₂) [10]. This eliminates organic solvent waste, simplifies product isolation via phase separation, and enables catalyst recycling for ≥5 cycles without significant activity loss.

Integrated solvent recovery systems have been implemented for esterification and resolution steps. Methyl tert-butyl ether (MTBE), employed in SOCl₂-mediated esterifications due to its low water solubility and excellent byproduct (HCl, SO₂) sequestration, is efficiently recovered (>90%) via distillation and recycled [5]. Similarly, ethanol/water mixtures from tartrate resolutions undergo nanofiltration and fractional distillation, achieving >95% solvent reuse. Process intensification through continuous flow chemistry further enhances sustainability:

  • Continuous Hydrogenation: Fixed-bed reactors with immobilized catalysts enable uninterrupted production with higher space-time yields
  • Flow Esterification: SOCl₂ and alcohol streams react in microchannel reactors with precise residence time control, minimizing decomposition and eliminating batch safety hazards
  • Inline Resolution: Coupled crystallization with continuous centrifugation reduces processing time and improves yield consistency

Table 3: Green Chemistry Metrics for Improved Synthetic Processes

Innovation AreaTraditional ProcessGreen AlternativeEnvironmental Benefit
Hydrogenation SolventAcetic acid, TolueneWater [10]Eliminates VOC emissions, simplifies wastewater treatment
Catalyst Loading5-10 wt% Raney Ni (single use)2 wt% Ru-Ni (5+ cycles)Reduces heavy metal waste >70%
Solvent RecoveryNone (MTBE, Ethanol)Distillation (>90% recovery) [5]Lowers E-factor by 3-5 points
Energy ConsumptionBatch processing, reflux stepsContinuous flow, optimized heat exchangeCuts energy use by 40-60%

Atom economy is improved by shifting from alkylation-based quaternary center formation (inherently low atom economy due to MX stoichiometric byproducts) towards asymmetric hydrogenation or enzymatic desymmetrization approaches that generate only hydrogen or water as byproducts. Life cycle assessments (LCAs) of modern routes incorporating these innovations demonstrate 30-50% reductions in carbon footprint and cumulative energy demand (CED) compared to first-generation syntheses.

Properties

CAS Number

892493-16-2

Product Name

Methyl 4-methylpiperidine-4-carboxylate

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3

InChI Key

KMROKLMQVGAOMJ-UHFFFAOYSA-N

SMILES

CC1(CCNCC1)C(=O)OC

Canonical SMILES

CC1(CCNCC1)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.